molecular formula C6H10O7 B051584 L-Iduronic acid CAS No. 2073-35-0

L-Iduronic acid

Cat. No.: B051584
CAS No.: 2073-35-0
M. Wt: 194.14 g/mol
InChI Key: AEMOLEFTQBMNLQ-HNFCZKTMSA-N
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Biochemical Analysis

Biochemical Properties

Iduronic acid, L- plays a key role in a variety of biological functions. It is involved in the metabolism of carbohydrates like glucose and other sugars into uronic acids, which are necessary intermediates in a number of metabolic processes . The presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides because it generates a more flexible chain with increased binding potentials .

Cellular Effects

Iduronic acid, L- influences multiple cellular properties, such as migration, proliferation, differentiation, angiogenesis, and the regulation of cytokine/growth factor activities . It is essential for preserving the structural stability of extracellular matrices and controlling a number of physiological processes .

Molecular Mechanism

The mechanism of action of Iduronic acid, L- involves its role in the formation of iduronic acid blocks in dermatan sulfate . Laronidase, a form of recombinant human alpha-L-iduronidase, catalyses the hydrolysis of terminal alpha-L-iduronic acid residues of dermatan sulfate and heparin .

Temporal Effects in Laboratory Settings

It is known that the presence of iduronic acid in chondroitin/dermatan sulfate changes the properties of the polysaccharides, influencing multiple cellular properties .

Dosage Effects in Animal Models

Animal models are widely used for novel drug development for treatment of diabetes and its complications .

Metabolic Pathways

Iduronic acid, L- is involved in the uronic acid pathway, which is essential for converting carbohydrates like glucose and other sugars into uronic acids . It is also involved in the biosynthesis of ascorbic acid .

Transport and Distribution

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

Subcellular Localization

It is known that it is a major component of the glycosaminoglycans (GAGs) dermatan sulfate, and heparin, which are found both in extracellular matrices and on cell surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-iduronic acid can be synthesized from methyl 1,2,3,4-tetra-O-β-D-glucuronate in two steps: Ferrier’s photobromination and subsequent radical reduction with tris(trimethylsilyl)silane . The obtained methyl 1,2,3,4-tetra-O-acetyl-α-L-iduronate serves as a good glycosyl donor for L-iduronidation when bis(trifluoromethanesulfonic)imide is used as the activator .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of its synthesis. the synthetic routes mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: L-iduronic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonates under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Properties

CAS No.

2073-35-0

Molecular Formula

C6H10O7

Molecular Weight

194.14 g/mol

IUPAC Name

(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C6H10O7/c7-1-2(8)4(5(10)11)13-6(12)3(1)9/h1-4,6-9,12H,(H,10,11)/t1-,2-,3+,4+,6?/m0/s1

InChI Key

AEMOLEFTQBMNLQ-HNFCZKTMSA-N

SMILES

C(=O)C(C(C(C(C(=O)O)O)O)O)O

Isomeric SMILES

[C@@H]1([C@@H]([C@@H](OC([C@@H]1O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)O)C(=O)O)O)O

Synonyms

L-IDURONIC ACID; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid; (2R,3S,4S,5R)-3,4,5,6-tetrahydroxytetrahydropyran-2-carboxylic acid; L-Iduronic acid min. 98%

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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